2,7-Dimethylocta-2,6-dien-4-yne-1,8-diol
Description
Properties
CAS No. |
63184-91-8 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2,7-dimethylocta-2,6-dien-4-yne-1,8-diol |
InChI |
InChI=1S/C10H14O2/c1-9(7-11)5-3-4-6-10(2)8-12/h5-6,11-12H,7-8H2,1-2H3 |
InChI Key |
MEAONJBNSODGKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC#CC=C(C)CO)CO |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via a tandem SN2' mechanism where two equivalents of Grignard reagent (R-Mg-X) attack propargylic positions of the diyne substrate. Nickel catalysts, particularly NiCl₂ with 1,3-bis(diphenylphosphino)propane (dppp) ligands, enable simultaneous activation of both reaction sites. Key optimized parameters include:
The stereoelectronic properties of ligands critically influence outcomes. Bulky phosphines (e.g., dppp) prevent β-hydride elimination, while electron-deficient variants accelerate oxidative addition.
Substrate Scope and Limitations
Aromatic Grignard reagents (e.g., phenylmagnesium bromide) furnish products in 65–78% yields, whereas aliphatic analogs (n-hexylMgBr) result in ≤15% conversion due to reduced nucleophilicity. Terminal alkynyl Grignards exhibit intermediate reactivity (35–42%), constrained by competing proto-demetalation.
Organometallic Condensation Strategies
Patent literature discloses alternative approaches utilizing organozinc and lithium reagents under Reformatsky-type conditions. These methods enable modular construction of the carbon skeleton through sequential alkyne couplings.
Zinc-Mediated Cyclization
A three-step sequence achieves the target molecule via:
- Dialdehyde Precursor Formation :
Oxidation of 2,7-dimethylocta-2,6-dien-4-yne-1,8-diol diacetate with pyridinium chlorochromate yields the corresponding dialdehyde (87% isolated). - Reformatsky Condensation :
Treatment with zinc enolates (generated from ethyl bromoacetate) induces cyclopropane formation, although competing polymerizations necessitate strict temperature control (-78°C). - Acid-Catalyzed Ring Opening :
HCl in tetrahydrofuran selectively cleaves the cyclopropane to regenerate the dienyne backbone (62% over three steps).
Lithium-Halogen Exchange Protocols
Lithium-halogen exchange using tert-butyllithium facilitates coupling of propargyl bromide derivatives. However, this route suffers from poor regioselectivity (≤3:1 anti:syn) and requires chromatographic separation.
Comparative Analysis of Synthetic Routes
The nickel-catalyzed method offers superior efficiency for large-scale production, whereas zinc-mediated routes provide higher purity for analytical applications.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethylocta-2,6-dien-4-yne-1,8-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2,7-Dimethylocta-2,6-dien-4-yne-1,8-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,7-Dimethylocta-2,6-dien-4-yne-1,8-diol involves its functional groups:
Alkyne Group: Participates in reactions such as cycloaddition and nucleophilic addition.
Diol Groups: Involved in hydrogen bonding and can act as nucleophiles in substitution reactions.
Molecular Targets and Pathways: The compound can interact with various enzymes and proteins, influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural elements—dienyne backbone and diol substituents—differentiate it from related molecules. Below is a detailed comparison with analogs identified in the evidence:
Table 1: Structural and Functional Comparison
Structural and Reactivity Differences
- Dienyne vs. Diene Systems: The presence of a conjugated dienyne (C≡C at position 4) in the target compound introduces increased electron deficiency compared to simple dienes (e.g., aurapten).
- Diol Positioning: The 1,8-diol groups contrast with the ether-linked chromen-2-one in aurapten or the benzene-diol in CBGB/CBGV. The diol’s polarity may improve aqueous solubility relative to non-polar analogs but could also increase hydrogen-bonding interactions in biological systems .
Spectroscopic and Analytical Distinctions
- NMR Signatures : The dienyne system would produce distinct $^{13}\text{C}$ NMR signals for sp-hybridized carbons (~70–100 ppm) and conjugated double bonds (~120–140 ppm). This differs from aurapten’s coumarin-based aromatic signals (~160 ppm for carbonyl) .
- Mass Spectrometry : The dienyne’s unsaturation increases the degree of unsaturation (DoU), leading to unique fragmentation patterns compared to diene-containing analogs like CBGB .
Q & A
Q. Q1. What are the primary challenges in synthesizing 2,7-Dimethylocta-2,6-dien-4-yne-1,8-diol, and how can they be addressed methodologically?
Answer: The synthesis involves managing steric hindrance from methyl groups and stabilizing conjugated diyne-diol systems. Key steps include:
- Alkyne coupling : Use Sonogashira or Cadiot-Chodkiewicz coupling to install the diyne moiety, ensuring regioselectivity .
- Diol protection : Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers to prevent side reactions during synthesis.
- Characterization : Confirm stereochemistry via NOESY NMR and compare with analogs (e.g., 7-Phenyl-hepta-4,6-diyne-1,2-diol in ).
Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
Answer:
- NMR : Analyze and NMR for diene/diyne proton coupling patterns and methyl group shifts. Compare to structurally similar compounds (e.g., 5'-hydroxy aurapten in ).
- IR : Confirm hydroxyl (3200–3600 cm) and alkyne (2100–2260 cm) stretches.
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (CHO) with <2 ppm error .
Advanced Research Questions
Q. Q3. What computational methods are suitable for predicting the reactivity of the diyne-diol system in catalytic applications?
Answer:
- DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs) and predict nucleophilic/electrophilic sites.
- Molecular dynamics (MD) : Simulate solvent effects on diol conformation (e.g., water vs. THF) to optimize reaction conditions .
- Benchmarking : Validate computational results against experimental data (e.g., diol stability in ).
Q. Q4. How do contradictory spectral data for similar diol derivatives arise, and how can they be resolved?
Answer: Contradictions often stem from:
- Stereoisomerism : Use chiral chromatography or X-ray crystallography to resolve Z/E configurations (e.g., ’s (2Z,6E)-isomer).
- Solvent effects : Re-run NMR in deuterated DMSO to minimize hydrogen bonding interference.
- Comparative analysis : Cross-reference with analogs like 7-Phenyl-hepta-4,6-diyne-1,2-diol () to identify systematic shifts.
Q. Q5. What metabolic pathways might involve this compound, based on diol-functionalized analogs?
Answer: Diol groups are susceptible to enzymatic oxidation. Hypothesized pathways:
- Cytochrome P450 activation : Similar to benzo[a]pyrene-7,8-diol (), forming reactive epoxides.
- Phase II conjugation : Glucuronidation or sulfation via UDP-glucuronosyltransferases (UGTs), detectable via LC-MS/MS.
- DNA adduct formation : Investigate using -postlabeling assays if genotoxicity is suspected.
Methodological Guidance Table
Critical Data Contradictions and Resolutions
| Issue | Resolution Strategy |
|---|---|
| Discrepant melting points | Re-crystallize in polar/non-polar solvent mixtures |
| Variable NMR coupling constants | Confirm solvent purity and degassing |
| Conflicting bioactivity | Standardize assay conditions (e.g., MIC protocols) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
